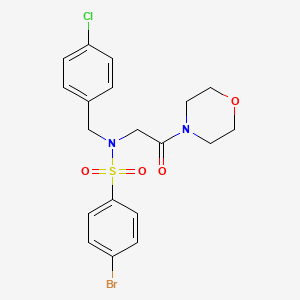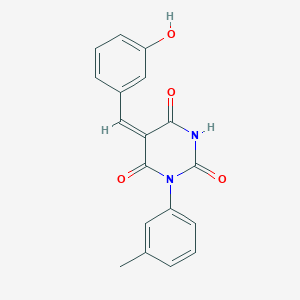![molecular formula C10H19NO2 B4676010 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Descripción general
Descripción
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide, also known as Siponimod, is a synthetic compound that belongs to the class of sphingosine-1-phosphate receptor modulators. It was developed by Novartis Pharmaceuticals and was approved by the FDA in March 2019 for the treatment of multiple sclerosis (MS). Siponimod is an orally active drug that works by binding to specific receptors in the central nervous system (CNS) and modulating the immune response.
Mecanismo De Acción
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide works by binding to specific receptors called sphingosine-1-phosphate receptors (S1P). These receptors are found on the surface of immune cells and play a crucial role in regulating the immune response. By binding to these receptors, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide prevents immune cells from leaving the lymph nodes and entering the CNS, where they can cause inflammation and damage to the myelin sheath that protects the nerve fibers. This mechanism of action is similar to that of other S1P receptor modulators such as fingolimod, which is also used for the treatment of MS.
Biochemical and Physiological Effects
The binding of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide to S1P receptors leads to several biochemical and physiological effects. It reduces the number of circulating lymphocytes, which are immune cells that play a key role in the pathogenesis of MS. This, in turn, reduces the inflammation and damage to the myelin sheath in the CNS. 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide also increases the expression of genes that are involved in the repair and regeneration of nerve fibers, which can help to restore function in patients with MS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments. It is an orally active drug that can be easily administered to animals or cell cultures. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in lab experiments. It is a synthetic compound that may have off-target effects or interact with other drugs or chemicals. In addition, the effects of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide may vary depending on the animal model or cell culture used.
Direcciones Futuras
There are several future directions for the use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research and clinical practice. One area of interest is the potential use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in other autoimmune and inflammatory diseases such as SLE and IBD. Another area of research is the identification of biomarkers that can predict the response to 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in patients with MS. In addition, there is ongoing research into the long-term safety and efficacy of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in patients with MS. Finally, there is also interest in developing new S1P receptor modulators with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is a synthetic compound that has been approved for the treatment of MS. It works by binding to specific receptors in the CNS and modulating the immune response. 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research. There are several future directions for the use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research and clinical practice, including the potential use in other autoimmune and inflammatory diseases, the identification of biomarkers, and the development of new S1P receptor modulators.
Aplicaciones Científicas De Investigación
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been extensively studied in preclinical and clinical trials for the treatment of MS. It has been shown to reduce the risk of disability progression and the number of relapses in patients with secondary progressive MS (SPMS). In addition, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has also been investigated for its potential use in other autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE) and inflammatory bowel disease (IBD).
Propiedades
IUPAC Name |
2-methyl-N-[1-(oxolan-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(12)11-8(3)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHALIQFNGIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4675933.png)
![6-(4-bromobenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4675937.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide](/img/structure/B4675969.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)

![dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
